molecular formula C13H17NO6 B15091375 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid

Cat. No.: B15091375
M. Wt: 283.28 g/mol
InChI Key: IWWBJYCPXCCBTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with methylamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving hydroxylation and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid apart is its unique combination of functional groups and its specific applications in synthesis and research. Its multiple hydroxyl groups and butanoic acid backbone provide distinct chemical properties that make it valuable in various scientific and industrial contexts .

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

3-hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H17NO6/c1-14(13(20)10(16)6-12(18)19)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,18,19)

InChI Key

IWWBJYCPXCCBTF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O

Origin of Product

United States

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